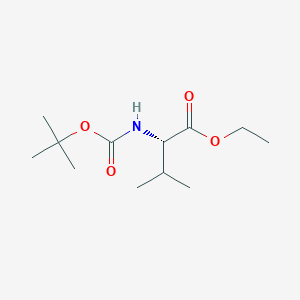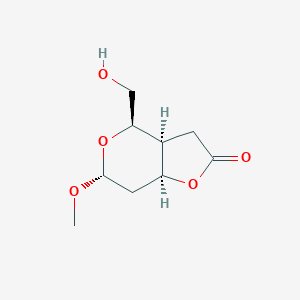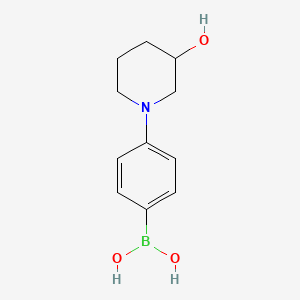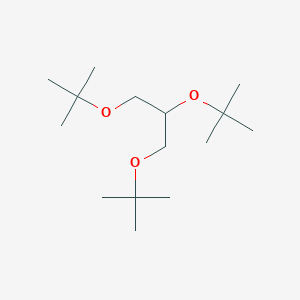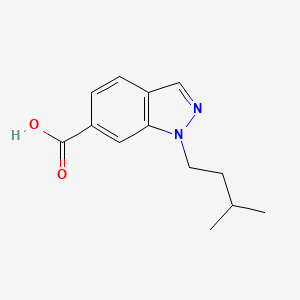
1-isopentyl-1H-indazole-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopentyl-1H-indazole-6-carboxylic acid is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The structure of this compound includes an indazole core with an isopentyl group at the 1-position and a carboxylic acid group at the 6-position.
Vorbereitungsmethoden
The synthesis of 1-isopentyl-1H-indazole-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a reaction between phenylhydrazine and a ketone or aldehyde under acidic conditions. The specific steps for synthesizing this compound include:
Formation of the hydrazone: Reacting phenylhydrazine with an appropriate ketone or aldehyde to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization under acidic conditions to form the indazole ring.
Functionalization: Introduction of the isopentyl group at the 1-position and the carboxylic acid group at the 6-position through appropriate reagents and reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-Isopentyl-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Isopentyl-1H-indazole-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Researchers investigate its ability to interact with specific biological targets and pathways to develop new drugs.
Biological Studies: The compound is used in biological studies to understand its effects on cellular processes and its potential as a biochemical tool for probing specific pathways.
Chemical Research: In chemistry, the compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-isopentyl-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
1-Isopentyl-1H-indazole-6-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-1H-indazole-6-carboxylic acid: Similar structure but with a methyl group instead of an isopentyl group at the 1-position.
1-Phenyl-1H-indazole-6-carboxylic acid: Contains a phenyl group at the 1-position, which may result in different biological activities and chemical properties.
1-Isopropyl-1H-indazole-6-carboxylic acid: Features an isopropyl group at the 1-position, leading to variations in its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C13H16N2O2 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
1-(3-methylbutyl)indazole-6-carboxylic acid |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)5-6-15-12-7-10(13(16)17)3-4-11(12)8-14-15/h3-4,7-9H,5-6H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
CSNUSJCGFRLVKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCN1C2=C(C=CC(=C2)C(=O)O)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



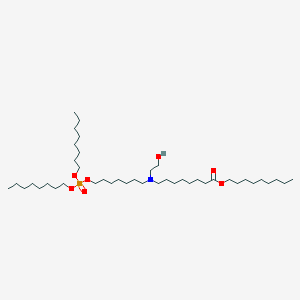
![6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13348550.png)

![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)

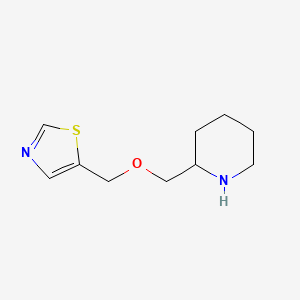
![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
![tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)
